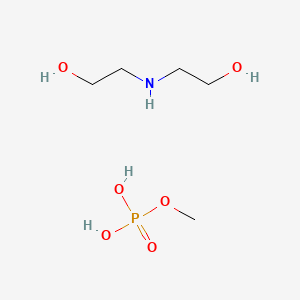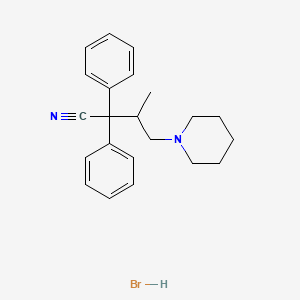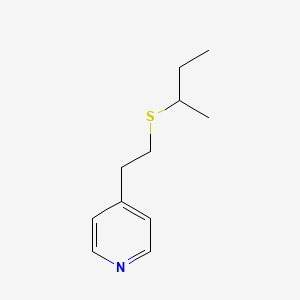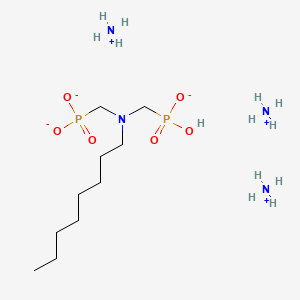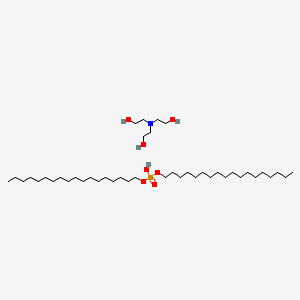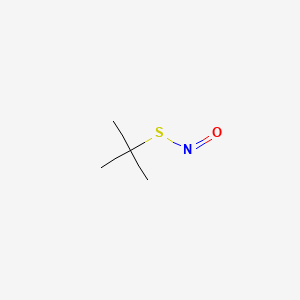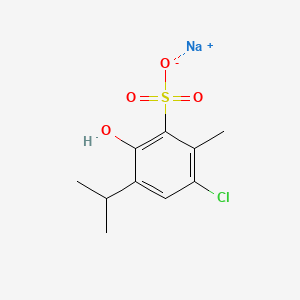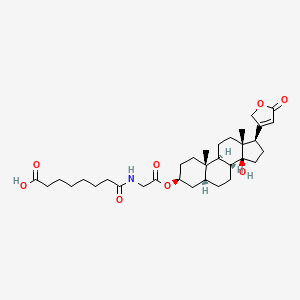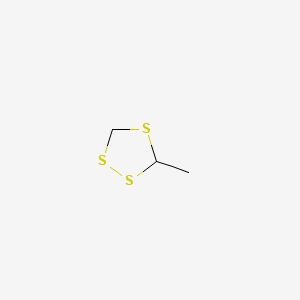
N-((1-(Allyl)-2-pyrrolidinyl)methyl)-4-amino-2-methoxy-5-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(Allyl)-2-pyrrolidinyl)methyl)-4-amino-2-methoxy-5-nitrobenzamide is a complex organic compound that features a combination of functional groups, including an allyl group, a pyrrolidine ring, and a nitrobenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(Allyl)-2-pyrrolidinyl)methyl)-4-amino-2-methoxy-5-nitrobenzamide typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the allyl group. The final steps involve the formation of the nitrobenzamide moiety and the coupling of the different fragments under specific reaction conditions.
Pyrrolidine Ring Formation: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Nitrobenzamide Formation: The nitro group can be introduced via nitration reactions, and the benzamide moiety can be formed through amide coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-((1-(Allyl)-2-pyrrolidinyl)methyl)-4-amino-2-methoxy-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The nitro group can be reduced to an amine, which can further react to form different derivatives.
Substitution: The amino and methoxy groups on the benzamide ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-((1-(Allyl)-2-pyrrolidinyl)methyl)-4-amino-2-methoxy-5-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which N-((1-(Allyl)-2-pyrrolidinyl)methyl)-4-amino-2-methoxy-5-nitrobenzamide exerts its effects depends on its interaction with molecular targets. For instance, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The exact pathways involved would depend on the specific application and target organism or system.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-((1-(Allyl)-2-pyrrolidinyl)methyl)-4-amino-2-methoxybenzamide: Lacks the nitro group, which may affect its reactivity and biological activity.
N-((1-(Allyl)-2-pyrrolidinyl)methyl)-4-amino-5-nitrobenzamide: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.
Uniqueness
N-((1-(Allyl)-2-pyrrolidinyl)methyl)-4-amino-2-methoxy-5-nitrobenzamide is unique due to the combination of functional groups that provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
93839-81-7 |
|---|---|
Formule moléculaire |
C16H22N4O4 |
Poids moléculaire |
334.37 g/mol |
Nom IUPAC |
4-amino-2-methoxy-5-nitro-N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]benzamide |
InChI |
InChI=1S/C16H22N4O4/c1-3-6-19-7-4-5-11(19)10-18-16(21)12-8-14(20(22)23)13(17)9-15(12)24-2/h3,8-9,11H,1,4-7,10,17H2,2H3,(H,18,21) |
Clé InChI |
CHGUNJWKILZSRU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1C(=O)NCC2CCCN2CC=C)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


